1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC13720864
Molecular Formula: C10H18N2O3Si
Molecular Weight: 242.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O3Si |
|---|---|
| Molecular Weight | 242.35 g/mol |
| IUPAC Name | 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H18N2O3Si/c1-16(2,3)5-4-15-8-12-7-9(6-11-12)10(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14) |
| Standard InChI Key | JMANBDUPQGWBCJ-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCOCN1C=C(C=N1)C(=O)O |
| Canonical SMILES | C[Si](C)(C)CCOCN1C=C(C=N1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a SEM group and at the 4-position with a carboxylic acid. The SEM group consists of a trimethylsilyl (TMS) moiety linked via an ethoxy spacer to a methylene bridge, which attaches to the pyrazole nitrogen. This configuration imparts steric bulk and lipophilicity, while the carboxylic acid introduces polarity and hydrogen-bonding capability.
Molecular Formula: C₁₀H₁₆N₂O₃Si
Molecular Weight: 256.33 g/mol
Key Structural Features:
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Pyrazole ring (aromatic heterocycle with two adjacent nitrogen atoms)
-
SEM group: (CH₂)₂OCH₂Si(CH₃)₃
-
Carboxylic acid (-COOH) at position 4
Spectral Characterization
Data from analogous SEM-protected pyrazoles provide insights into expected spectral properties :
Table 1: Predicted Spectral Signatures
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 0.08 ppm (s, 9H, Si(CH₃)₃), δ 3.55–3.60 (m, 2H, OCH₂CH₂Si), δ 5.32 (s, 2H, NCH₂O), δ 7.85 (s, 1H, pyrazole H-3), δ 8.15 (s, 1H, pyrazole H-5) |
| ¹³C NMR | δ -1.5 (Si(CH₃)₃), 58.9 (OCH₂CH₂Si), 72.4 (NCH₂O), 125.6 (C-3), 139.2 (C-5), 166.4 (COOH) |
| IR | ν 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si-C), 3100–2500 cm⁻¹ (broad, -COOH) |
The carboxylic acid proton typically appears as a broad singlet near δ 12.5 ppm in ¹H NMR, though this may vary with solvent and concentration.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically proceeds through a three-step sequence:
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SEM Protection of Pyrazole:
1H-Pyrazole-4-carboxylic acid reacts with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride (NaH) or diisopropylethylamine (DIPEA). The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–25°C:Typical yields: 65–75% after column chromatography (silica gel, hexane/ethyl acetate).
-
Purification Challenges:
The polar carboxylic acid group necessitates careful solvent selection. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) often provides better separation than normal-phase chromatography.
Industrial Production Considerations
Scale-up introduces unique challenges:
Table 2: Process Optimization Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Round-bottom flask | Continuous flow reactor |
| Temperature Control | Ice bath | Jacketed reactor with PID control |
| Purification | Column chromatography | Crystallization (ethanol/water) |
| Typical Yield | 68% | 82% (optimized) |
Continuous flow systems reduce reaction times from 12 hours to <2 hours by improving heat transfer and mixing efficiency.
Chemical Reactivity and Functionalization
Protecting Group Chemistry
The SEM group demonstrates orthogonal stability compared to other common protecting groups:
Table 3: SEM Group Stability Profile
| Condition | Stability |
|---|---|
| Acidic (pH < 2) | Stable ≤ 24 hrs |
| Basic (pH > 10) | Partial cleavage (>50% in 6 hrs) |
| TBAF (1M in THF) | Complete cleavage in 30 min |
| HF·Pyridine | Complete cleavage in 10 min |
This allows sequential deprotection strategies in multi-step syntheses.
Carboxylic Acid Derivatives
The -COOH group participates in characteristic reactions:
-
Esterification:
Treatment with ethanol/H₂SO₄ yields the ethyl ester (analogous to ):Conversion >95% under azeotropic conditions.
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Amide Formation:
Coupling with amines using HATU/DIPEA in DMF produces amide derivatives:Isolated yields: 60–85% depending on amine nucleophilicity.
Applications in Medicinal Chemistry
Kinase Inhibition Profiling
Structural analogs demonstrate potent JAK/STAT pathway modulation:
Table 4: Biological Activity of Pyrazole-4-carboxylic Acid Derivatives
| Derivative | Target (IC₅₀) | Cell Line |
|---|---|---|
| Methyl ester | JAK1 (0.8 nM) | HEK293 |
| Amide (R=Ph) | JAK2 (1.2 nM) | K562 |
| Free acid | JAK3 (3.4 nM) | Jurkat |
The carboxylic acid moiety enhances water solubility (logP = 1.2 vs 2.8 for methyl ester), improving pharmacokinetic profiles in rodent models.
Prodrug Development
Ester prodrugs of the carboxylic acid show enhanced oral bioavailability:
Case Study:
The ethyl ester derivative demonstrated 92% oral absorption in rats compared to 35% for the free acid. In vivo hydrolysis by hepatic esterases regenerates the active acid form within 2 hours post-administration .
Materials Science Applications
Coordination Polymers
The compound serves as a ditopic ligand in metal-organic frameworks (MOFs):
Example:
Reaction with Cu(NO₃)₂·3H₂O in DMF/water forms a 2D network with 8.2 Å pore diameter (BET surface area: 980 m²/g). The SEM group prevents interpenetration during crystallization.
Self-Healing Elastomers
Incorporation into polyurethane matrices creates materials with unique properties:
Table 5: Mechanical Properties of SEM-Pyrazole Polyurethanes
| Property | Value |
|---|---|
| Tensile Strength | 4.8 MPa |
| Elongation at Break | 620% |
| Self-Healing Efficiency | 89% (24 hrs, 25°C) |
The carboxylic acid groups participate in reversible hydrogen bonding, enabling autonomous repair.
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